

Application Note: 2-Methyladamantane as a Strategic Building Block

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Compound of Interest

Compound Name: 2-Methyladamantane

CAS No.: 700-56-1

Cat. No.: B1584094

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Executive Summary & Strategic Rationale

2-Methyladamantane (2-MeAd) represents a "symmetry-broken" variant of the classic adamantane scaffold. While adamantane (

symmetry) offers four equivalent bridgehead positions, 2-MeAd introduces a specific steric vector and distinct electronic environments.

Why use 2-Methyladamantane?

- **Desymmetrization:** Unlike adamantane, 2-MeAd possesses non-equivalent bridgehead carbons (C1/C3 vs C5/C7), allowing for more precise regiochemical control in subsequent substitutions.
- **Metabolic Blocking:** The C2 position in adamantane is a common site for metabolic oxidation. Methylation at C2 converts a secondary carbon to a tertiary one, significantly altering the metabolic profile (blocking soft spots) and increasing lipophilicity ().
- **Steric Vectoring:** The equatorial/axial orientation of the methyl group (and substituents derived from it) provides a rigid 3D template for orienting pharmacophores in protein binding pockets.

Chemical Reactivity Profile

Understanding the reactivity landscape of 2-MeAd is critical to avoiding common synthetic pitfalls, particularly skeletal rearrangements.

The Reactivity Map

- Position C2 (Tertiary): Sterically crowded. The C2-methyl group stabilizes the C2-cation, making it the thermodynamic sink for carbocation chemistry, but it is prone to protoadamantane rearrangements under strong Lewis acid conditions.
- Position C1/C3 (Bridgehead Tertiary): The kinetic site for radical hydrogen atom transfer (HAT).
- Position C6 (Secondary): Generally unreactive unless directed.

Visualization: Reactivity & Decision Tree

The following diagram illustrates the divergent pathways based on reaction conditions (Radical vs. Ionic).

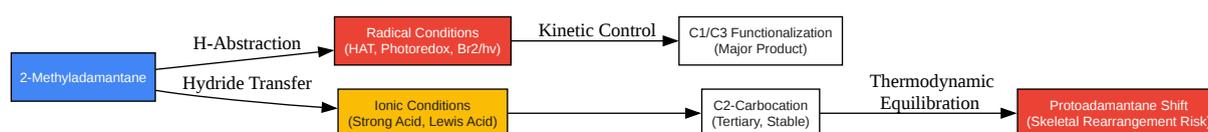


Figure 1: Divergent reactivity of 2-Methyladamantane. Radical pathways favor bridgehead substitution, while ionic pathways risk skeletal rearrangement via the protoadamantane route.

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Detailed Experimental Protocols

Protocol A: Synthesis of 2-Methyl-2-adamantanol (The Gateway Intermediate)

This is the most reliable entry point for 2-substituted derivatives. It utilizes a Grignard addition to 2-adamantanone.

Reagents:

- 2-Adamantanone (1.0 equiv)
- Methylmagnesium bromide (3.0 M in ether, 1.2 equiv)
- Diethyl ether (anhydrous)
- Ammonium chloride (sat. aq.)

Procedure:

- Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under atmosphere.
- Dissolution: Dissolve 2-adamantanone (15.0 g, 100 mmol) in 100 mL anhydrous diethyl ether. Cool to 0°C.
- Addition: Add MeMgBr (40 mL, 120 mmol) dropwise over 30 minutes. The reaction is exothermic; maintain internal temp <10°C.
- Reflux: Once addition is complete, warm to room temperature and reflux for 2 hours to ensure completion (monitor by TLC, stain with PMA or KMnO₄).
- Quench: Cool to 0°C. Carefully quench with saturated (50 mL). Caution: Gas evolution.
- Workup: Separate layers. Extract aqueous layer with ether (3 x 50 mL). Combine organics, dry over , and concentrate in vacuo.

- Purification: Recrystallize from hexane/ether (10:1) to yield 2-methyl-2-adamantanol as white crystals.
 - Yield Expectations: 85–95%.
 - QC Check:

NMR should show a sharp singlet for the methyl group at
ppm.

Protocol B: Ritter Reaction (Access to 2-Amino-2-methyladamantane)

Converting the tertiary alcohol to an amine is a key transformation for drug synthesis (e.g., Somantadine analogs).

Reagents:

- 2-Methyl-2-adamantanol (from Protocol A)
- Acetonitrile (Solvent & Reactant)
- Sulfuric Acid (conc.^{[1][2]})
-)
- Thiourea / Acetic Acid (for hydrolysis)

Procedure:

- Reaction: To a stirred solution of 2-methyl-2-adamantanol (1.66 g, 10 mmol) in acetonitrile (15 mL) at 0°C, add conc. (3 mL) dropwise.
- Stirring: Allow to warm to room temperature and stir for 12 hours. The mixture will become homogeneous.

- Intermediate Isolation: Pour onto ice-water. Extract with

. The product is the N-acetyl derivative.
- Hydrolysis (Optional for Free Amine): Reflux the N-acetyl intermediate with NaOH/Ethylene Glycol or HCl/EtOH to liberate the free amine.
 - Note: The steric bulk of the methyl group makes hydrolysis slower than in unsubstituted adamantanes.

Protocol C: Radical Bromination (Bridgehead Functionalization)

Critical Warning: Unlike simple adamantane, bromination of 2-MeAd with neat

is messy due to rearrangement. The following protocol uses controlled conditions to favor the 1-bromo-**2-methyladamantane** product.

Reagents:

- **2-Methyladamantane**^{[3][4][5][6][7]}
- Bromine (

)^[8]
- Iron powder (Catalytic, Lewis acid source - Use sparingly) or better, N-Bromosuccinimide (NBS) in

(or trifluorotoluene as a green alternative).

Recommended NBS Protocol (Higher Selectivity):

- Dissolve 2-MeAd (1.5 g, 10 mmol) in trifluorotoluene (20 mL).
- Add NBS (1.95 g, 11 mmol) and AIBN (10 mol%).
- Reflux for 4 hours.

- Filtration: Cool, filter off succinimide.
- Purification: The product mixture will likely contain C1-Br (major) and C5-Br (minor) isomers. Separation requires careful column chromatography (Hexane/DCM gradient).

Analytical Data Summary

Property	2-Methyladamantane	2-Methyl-2-adamantanol	1-Bromo-2-methyladamantane
MW (g/mol)	150.26	166.26	229.16
State	White Solid	White Crystalline Solid	Off-white Solid
Melting Point	~144-146°C	215-219°C	98-100°C
Key NMR Signal	0.9-1.1 (d, Me)	1.35 (s, Me)	1.2 (d, Me, split by H ₂)
Solubility	Hexane, DCM	Ether, MeOH	Hexane, DCM

Applications in Drug Discovery

Lipophilicity Modulation ("The Lipophilic Bullet")

Incorporating 2-MeAd into a drug scaffold typically increases

by ~0.5 to 1.0 unit compared to the unsubstituted adamantane. This is used to:

- Enhance BBB Penetration: Critical for CNS drugs (e.g., Memantine analogs).
- Increase Half-life: The steric bulk of the methyl group at C2 hinders enzymatic approach to the cage, reducing clearance rates.

Case Study: 2-Methyl-rimantadine

Studies have shown that introducing a 2-methyl group to the rimantadine scaffold alters the viral channel binding kinetics. The methyl group forces the adamantane cage into a specific orientation within the M2 proton channel of the Influenza A virus, potentially overcoming resistance mutations that affect the binding of the symmetric parent compound.

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